Boc-3-amino-4-methoxybenzoic acid
Description
Overview of Boc-3-amino-4-methoxybenzoic Acid as a Versatile Chemical Synthon
This compound is a benzoic acid derivative that is highly valued as a versatile chemical synthon in organic synthesis. chemimpex.com Its structure features a benzoic acid core substituted with a methoxy (B1213986) group (-OCH3) at the 4-position and an amino group (-NH2) at the 3-position, which is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.comclearsynth.com This Boc protecting group is the key to the compound's utility; it temporarily masks the reactive amino group, preventing it from engaging in unwanted side reactions during complex multi-step syntheses.
The presence of three distinct functional groups—the carboxylic acid, the protected amine, and the methoxy group—on a stable aromatic ring makes it an exceptionally useful intermediate. chemimpex.com The Boc group can be selectively removed under specific acidic conditions, revealing the free amine for subsequent chemical transformations. This controlled reactivity allows chemists to introduce functionality at different stages of a synthesis with high precision. Consequently, it is an excellent building block for constructing elaborate molecular architectures. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 306937-12-2 | clearsynth.commatrixscientific.com |
| Molecular Formula | C13H17NO5 | matrixscientific.comscbt.com |
| Molecular Weight | 267.28 g/mol | matrixscientific.comscbt.com |
| IUPAC Name | 4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | clearsynth.com |
| Category | Intermediate | clearsynth.com |
Historical Context and Evolution of its Research Utility
The research utility of this compound is intrinsically linked to the development of protecting group chemistry, particularly the advent of the Boc group in the mid-20th century. The introduction of Boc as a reliable and easily cleavable protecting group for amines revolutionized peptide synthesis, a field pioneered by Bruce Merrifield's work on solid-phase peptide synthesis.
While the precise date of its first synthesis is not prominently documented in readily available literature, the application of compounds like this compound grew in tandem with the increasing sophistication of organic synthesis. Initially, its utility was likely recognized within the specialized context of peptide chemistry. Over time, as the demand for complex, custom-designed molecules grew in medicinal chemistry and materials science, the value of this and other similarly functionalized synthons became more widely appreciated. The evolution of its use reflects a broader trend in organic chemistry: the strategic design and preparation of multifunctional building blocks to streamline the synthesis of complex target molecules.
Significance in Contemporary Organic and Medicinal Chemistry Disciplines
In modern organic and medicinal chemistry, this compound holds significant importance as a key intermediate. chemimpex.com Its application spans several critical areas of research and development.
Medicinal Chemistry and Drug Discovery: This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.com It is particularly valuable in creating molecules with potential therapeutic benefits, including enzyme inhibitors and receptor agonists. Researchers utilize its structure to build novel compounds for targeting various diseases, with some applications noted in the development of drugs for neurological disorders. chemimpex.com The structural motif of a substituted aminobenzoic acid is present in numerous biologically active compounds, making this synthon a valuable starting point for drug discovery campaigns.
Peptide Synthesis: The compound is extensively used in peptide synthesis, especially in solid-phase methodologies. chemimpex.com The Boc-protected amine allows for the sequential addition of amino acids to a growing peptide chain without interfering with the amine functionalities of other residues. This leads to the creation of complex peptides and peptide derivatives with enhanced stability and specific biological activities, which are essential for both therapeutic and research purposes. chemimpex.com
Organic Synthesis: Beyond peptides, it serves as a versatile building block for a variety of complex organic molecules. The differential reactivity of its functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular scaffolds for applications in materials science and agrochemicals. ontosight.ai
Table 2: Key Research Applications
| Research Area | Specific Application | Significance | Reference |
| Pharmaceutical Development | Intermediate for drug synthesis | Enables creation of complex active pharmaceutical ingredients, including those for neurological disorders. | chemimpex.com |
| Medicinal Chemistry | Development of bioactive molecules | Used to synthesize enzyme inhibitors and receptor agonists. | |
| Peptide Synthesis | Building block in solid-phase synthesis | Facilitates the creation of complex peptides with improved stability and bioactivity for drug design. | chemimpex.com |
| Organic Chemistry | Versatile synthon | Serves as a foundational component for constructing complex molecular structures. | chemimpex.com |
Research Scope and Objectives of Current and Future Studies on this compound
The current research involving this compound remains firmly rooted in its application as a strategic building block. The primary objective is to leverage its unique structural and chemical properties to synthesize novel compounds with tailored functions.
Current research efforts are focused on:
Synthesis of Novel Pharmaceuticals: Scientists are actively exploring its use in synthesizing new drug candidates. The goal is to develop more effective and specific therapeutics by incorporating the 3-amino-4-methoxybenzoic acid scaffold into larger, more complex molecules. chemimpex.comontosight.ai
Development of Advanced Peptidomimetics: Research is ongoing to use this synthon to create peptide mimics (peptidomimetics) that have improved pharmacological properties, such as better stability against enzymatic degradation and enhanced oral bioavailability.
Future studies are anticipated to expand into:
Materials Science: The inherent aromatic and functionalized structure of the molecule makes it a candidate for the synthesis of novel polymers and functional materials with specific optical or electronic properties.
Bioconjugation: The carboxylic acid and the latent amino group provide handles for conjugation to biomolecules, suggesting potential applications in the development of diagnostic tools and targeted drug delivery systems.
Combinatorial Chemistry: Its utility as a building block makes it an ideal candidate for inclusion in combinatorial libraries for high-throughput screening to identify new lead compounds in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQIHYNWZEWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370843 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-12-2 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Preparation of Boc 3 Amino 4 Methoxybenzoic Acid
Established Synthetic Routes to Boc-3-amino-4-methoxybenzoic Acid and its Precursors
The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from readily available aromatic compounds. The key transformations include the introduction of the amino and methoxy (B1213986) groups onto the benzoic acid core, followed by the selective protection of the amino group.
Multi-Step Synthesis from Aromatic Starting Materials
The journey to this compound often begins with a substituted benzoic acid derivative. A common precursor is 4-hydroxybenzoic acid or its esters. The synthesis strategy must carefully consider the directing effects of the existing substituents to achieve the desired 3-amino-4-methoxy substitution pattern.
One plausible synthetic pathway starts with 4-hydroxybenzoic acid. The hydroxyl group can be methylated to form 4-methoxybenzoic acid. Subsequently, a nitro group is introduced at the 3-position, followed by reduction to the corresponding amine. The final step involves the protection of this newly formed amino group with a tert-butyloxycarbonyl (Boc) group.
Alternatively, a route starting from 4-chloro-3-nitrobenzoic acid is also employed. In this approach, the chloro group is first displaced by a methoxy group, followed by the reduction of the nitro group to an amine, and subsequent Boc-protection. patsnap.comgoogle.com This method offers a different strategic advantage in terms of reagent availability and reaction conditions.
A generalized multi-step synthesis can be summarized in the following table:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Hydroxybenzoic acid | Methylating agent (e.g., dimethyl sulfate) in the presence of a base | 4-Methoxybenzoic acid |
| 2 | 4-Methoxybenzoic acid | Nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures | 4-Methoxy-3-nitrobenzoic acid |
| 3 | 4-Methoxy-3-nitrobenzoic acid | Reducing agent (e.g., Sn/HCl, H₂/Pd/C) | 3-Amino-4-methoxybenzoic acid |
| 4 | 3-Amino-4-methoxybenzoic acid | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base | This compound |
Nitration and Subsequent Reduction Strategies for Amino Group Introduction
The introduction of the amino group is a critical step, typically achieved through nitration followed by reduction. The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. aiinmr.comtruman.edu For a precursor like 4-methoxybenzoic acid, the methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects favors the introduction of the nitro group at the position ortho to the methoxy group and meta to the carboxylic acid group, which is the desired 3-position. truman.edu
The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled, low temperatures to prevent the formation of dinitro byproducts. truman.edugoogle.com Another method involves using nitric acid in a solvent like carbon tetrachloride. google.com
Once the nitro group is in place, it is reduced to an amino group. Several reduction methods are available. A common laboratory-scale method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid. athabascau.ca Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is another efficient and clean method for this transformation. google.com
Etherification Reactions for Methoxy Group Incorporation
The methoxy group can be introduced at various stages of the synthesis through etherification. If the synthesis starts from a hydroxy-substituted benzoic acid, such as 4-hydroxy-3-nitrobenzoic acid, the hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.
Alternatively, as mentioned in a patented process, a nucleophilic aromatic substitution can be employed where a chloro substituent at the 4-position of a nitro-substituted benzoic acid is replaced by a methoxy group by reacting it with sodium methoxide (B1231860) in methanol (B129727). patsnap.comgoogle.com For instance, 3-nitro-4-chlorobenzanilide can be converted to 3-nitro-4-methoxybenzanilide by treatment with sodium hydroxide (B78521) in methanol. patsnap.com
Strategic Boc (tert-Butyloxycarbonyl) Protection and Deprotection Techniques
In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific acidic conditions. organic-chemistry.orgorganic-chemistry.org
Chemoselective N-Protection Methodologies
The protection of the amino group in 3-amino-4-methoxybenzoic acid as a Boc-carbamate is a crucial step to modulate its reactivity. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. The reaction is generally chemoselective for the amino group, leaving the carboxylic acid and methoxy groups intact.
The choice of solvent and base is important for the efficiency of the Boc protection. The reaction can be carried out in a variety of solvents, including aqueous or anhydrous media. organic-chemistry.org The use of ionic liquids as catalysts for N-tert-butyloxycarbonylation has also been reported to provide excellent chemoselectivity. organic-chemistry.org
The following table summarizes common conditions for Boc protection:
| Reagent | Base | Solvent | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, Sodium Bicarbonate | Dichloromethane (B109758), Tetrahydrofuran (B95107), Water | Widely used, high yielding, mild conditions. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Dichloromethane, Acetonitrile | Useful for sensitive substrates. |
Orthogonal Protecting Group Strategies
In the synthesis of more complex molecules, it may be necessary to use multiple protecting groups that can be removed independently of each other. This is known as an orthogonal protecting group strategy. organic-chemistry.orgbham.ac.ukwikipedia.org The Boc group is a key component of many such strategies.
For instance, the Boc group is labile to acid, while other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are removed by base. wikipedia.orgiris-biotech.de This allows for the selective deprotection of one amino group while another remains protected. Similarly, benzyl (B1604629) (Bn) esters, which can be removed by hydrogenolysis, can be used to protect the carboxylic acid function in conjunction with a Boc-protected amine. wikipedia.orglibretexts.org
This orthogonal approach is fundamental in solid-phase peptide synthesis (SPPS), where different protecting groups are used for the α-amino group and the side chains of the amino acids. iris-biotech.de While this compound itself is a building block, the principles of orthogonal protection are vital when incorporating it into larger, multi-functional molecules. bham.ac.ukiris-biotech.de
Mild and Efficient Deprotection Conditions for Boc Group Cleavage
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions. fiveable.mefishersci.co.uk However, traditional deprotection using strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) can be harsh and incompatible with other acid-sensitive functional groups within a molecule. fiveable.mefishersci.co.uk Consequently, the development of mild and efficient deprotection methods is crucial, particularly in the synthesis of complex molecules.
Several alternative strategies have been developed to achieve selective Boc cleavage under milder conditions. Aqueous phosphoric acid has been demonstrated as an effective, environmentally benign, and mild reagent for the deprotection of Boc-protected amines, esters, and ethers, with the advantage of tolerating other protecting groups like Cbz carbamates and TBDMS ethers. organic-chemistry.org Another approach involves the use of Lewis acids. For instance, Zinc Bromide (ZnBr₂) in dichloromethane (DCM) can mediate the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. acs.orgresearchgate.net However, selectivity between N-Boc groups and tert-butyl esters can be challenging and protocol-dependent. acs.org
Catalytic methods offer a promising alternative. Iron(III) salts have been used as sustainable catalysts for the selective and practical removal of the Boc group from various N,N′-diprotected amino acids and amines. rsc.orgrsc.org This process is often clean, requiring no extensive purification. rsc.orgrsc.org Mechanochemical methods, which involve ball milling of Boc-protected amines with reagents like p-toluenesulfonic acid under solvent-free conditions, also provide a mild and rapid route to the corresponding amines. scirp.org
Table 1: Comparison of Mild Boc-Deprotection Methods
| Method | Reagent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Citations |
| Aqueous Acid | Phosphoric Acid (H₃PO₄) | Water | Room Temperature | Environmentally benign, high-yielding, convenient workup | May not be suitable for all substrates | organic-chemistry.org |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Can be selective for tert-butyl esters over N-Boc | Selectivity can be substrate-dependent | acs.orgresearchgate.net |
| Catalytic | Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | Room Temperature | Sustainable catalyst, clean reaction, selective for N-Boc | May require screening of iron salts for optimal results | rsc.orgrsc.org |
| Mechanochemical | p-Toluenesulfonic Acid (p-TsOH) | Solvent-Free | Ball Milling, Room Temp. | Rapid, solvent-free, mild conditions | Requires specialized equipment (ball mill) | scirp.org |
| Oxalyl Chloride | Oxalyl Chloride | Methanol (MeOH) | Room Temperature | Mild, selective, applicable to diverse structures | Reagent is moisture-sensitive | nih.gov |
| Deep Eutectic Solvent | Choline Chloride/p-TsA | DES (as solvent & catalyst) | Room Temperature | Green, simple, short reaction times, high purity | Requires preparation of the DES | mdpi.com |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and reaction time. nih.gov For the synthesis of this compound, key parameters include the choice of catalyst, solvent, temperature, and reactant concentration.
The selection of an appropriate catalyst and solvent system is critical in the synthesis of protected aminobenzoic acids. The protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) is typically performed in solvents like tetrahydrofuran (THF), acetonitrile, or biphasic mixtures, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk However, greener alternatives are gaining prominence. Propylene carbonate, for example, has been identified as a suitable green polar aprotic solvent that can replace dichloromethane (DCM) and dimethylformamide (DMF) in both coupling and deprotection reactions in peptide synthesis, with yields comparable to conventional solvents. rsc.org
The choice of solvent can also significantly influence the morphology and purity of the final crystalline product. Crystallizing from mixed solvent systems can alter physical properties, and computational models are increasingly used to guide solvent selection for optimizing crystallization processes. nih.gov For the catalytic steps in the synthesis, various systems are employed. For instance, nickel boride, prepared in situ from NiCl₂ and NaBH₄, is an effective catalyst for the reduction of nitroarenes, a common step in the synthesis of aromatic amines, and is compatible with a one-pot Boc-protection protocol. organic-chemistry.org
Table 2: Influence of Catalyst and Solvent Systems on Related Amine Syntheses
| Reaction Type | Catalyst | Solvent | Key Findings | Citations |
| N-Boc Protection | Amberlyst A 21 (Basic Resin) | Solvent-Free | Reusable catalyst, clean profile, high conversion, avoids product decomposition | researchgate.net |
| Peptide Coupling/Deprotection | Standard coupling reagents | Propylene Carbonate | Green alternative to DMF/DCM, comparable yields, no epimerization | rsc.org |
| Nitroarene Reduction | Nickel Boride (in situ) | Not specified | Facile reduction compatible with one-pot Boc-protection | organic-chemistry.org |
| Amidation | 3,4,5-Trifluorobenzeneboronic acid | Not specified | Effective for amidation with simple aqueous workup | researchgate.net |
| N-Boc Protection | Picric Acid (Brønsted Acid) | Solvent-Free | Rapid, high-yield protection under eco-friendly conditions | elsevierpure.com |
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of fine chemical synthesis, this often involves transitioning from traditional batch reactors to continuous flow systems. unito.itfrontiersin.org Flow chemistry offers superior heat and mass transfer, leading to better control over reaction conditions, which can significantly improve reaction safety, yield, and reproducibility. frontiersin.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact. This involves the use of renewable feedstocks, less hazardous reagents and solvents, and designing energy-efficient processes. mdpi.com
A key aspect of greening the synthesis of this compound is the replacement of toxic reagents and solvents. rsc.org For example, the synthesis of aminobenzoic acid derivatives can be achieved through biocatalytic methods, using engineered microorganisms to convert simple carbon sources like glucose into the desired product via the shikimate pathway. mdpi.com This approach avoids the use of petroleum-derived precursors and harsh chemical reagents. mdpi.comresearchgate.net
In conventional chemical synthesis, minimizing the use of protecting groups, a concept known as Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS), can significantly reduce the amount of waste generated, particularly from the large volumes of TFA typically used for deprotection. researchgate.net The development of catalytic systems, such as those using iron or other earth-abundant metals, also contributes to greener protocols by replacing stoichiometric reagents. rsc.orgrsc.org
Eliminating or replacing conventional organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant advantages by reducing waste and simplifying purification. An efficient solvent-free technique for Boc-protection involves stirring the amine substrate in molten di-tert-butyl dicarbonate without any solvent or catalyst. umich.edusemanticscholar.org Another solvent-free approach is mechanosynthesis, where reactions are carried out by grinding or milling the reactants together. scirp.org
Aqueous-phase synthesis represents another major green initiative. While many organic reagents, including Boc-protected amino acids, have poor water solubility, new technologies are emerging to overcome this challenge. openaccesspub.org One such method involves the use of water-dispersible Boc-amino acid nanoparticles, which, when combined with microwave irradiation, can significantly increase reaction rates in aqueous media. mdpi.com Furthermore, the development of water-soluble protecting groups and coupling reagents facilitates peptide synthesis in water, drastically reducing the reliance on hazardous organic solvents like DMF and DCM. openaccesspub.orgrsc.org
Atom Economy and Waste Minimization in Production
The industrial-scale production of specialty chemicals such as this compound necessitates a strong focus on green chemistry principles, particularly atom economy and waste minimization. Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the final product, generating no byproducts. wikipedia.orgscranton.edu In practice, many chemical transformations, especially those involving protecting groups like the tert-butoxycarbonyl (Boc) group, fall short of this ideal. primescholars.com The synthesis of this compound typically involves two key stages: the formation of the 4-amino-3-methoxybenzoic acid backbone and the subsequent protection of the amino group. Each stage presents distinct challenges and opportunities for improving atom economy and reducing waste.
A plausible and common synthetic route to this compound begins with the hydrolysis of methyl 4-amino-3-methoxybenzoate to yield 4-amino-3-methoxybenzoic acid. chemicalbook.com This is often followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org
Step 1: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step. A typical laboratory procedure involves the use of a base, such as lithium hydroxide (LiOH), in a solvent mixture like tetrahydrofuran (THF), methanol, and water. chemicalbook.com The reaction is followed by acidification to protonate the carboxylate and precipitate the desired product.
From an atom economy perspective, this step is suboptimal. The theoretical atom economy can be calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the hydrolysis using LiOH, the reactants are methyl 4-amino-3-methoxybenzoate and lithium hydroxide. The desired product is 4-amino-3-methoxybenzoic acid. However, the lithium cation and the displaced methanol are not incorporated into the final product and constitute waste.
Step 2: Boc Protection of 4-amino-3-methoxybenzoic acid
The subsequent N-Boc protection is a common step in the synthesis of many pharmaceutical intermediates. chemimpex.com This reaction is typically carried out by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent. google.com
The atom economy of this protection step is inherently low. The reaction produces the desired Boc-protected amino acid, but also generates tert-butanol (B103910) and carbon dioxide as byproducts from the Boc anhydride. Furthermore, the base used to facilitate the reaction is converted into its corresponding salt during the workup and is also considered waste. The use of protecting groups is a classic example of a process that reduces atom economy, and green chemistry principles encourage minimizing or avoiding such derivatization steps where possible. scranton.eduprimescholars.com
Waste Minimization Strategies
Several strategies can be employed to enhance the environmental profile of this compound synthesis. The choice of reagents and reaction conditions plays a pivotal role in waste reduction. For instance, the use of catalytic reagents is superior to stoichiometric ones. scranton.edu While the hydrolysis step often requires a stoichiometric amount of base, research into catalytic hydrolysis methods could significantly improve its atom economy.
For the Boc protection step, alternative, more atom-economical protecting group strategies could be explored, although the utility of the Boc group is well-established in peptide synthesis and medicinal chemistry. organic-chemistry.orgchemimpex.com The development of catalytic methods for Boc protection that minimize the use of stoichiometric bases and activating agents is an active area of research. organic-chemistry.org
Solvent selection is another critical factor. Traditional organic solvents often contribute significantly to the environmental impact of a chemical process. The use of greener solvents, such as water or recyclable ionic liquids, is a key aspect of waste minimization. organic-chemistry.org A patent for preparing Boc-protected amino acids highlights a process using acetone (B3395972) and water as solvents, which are considered more environmentally benign than many chlorinated solvents. google.com
Furthermore, biotechnological approaches for the synthesis of aminobenzoic acid derivatives are emerging as a sustainable alternative to traditional chemical synthesis. mdpi.commdpi.com These methods utilize microorganisms to produce the target compounds from renewable feedstocks like glucose, operating under mild conditions and potentially offering a much-improved environmental footprint. mdpi.com While the direct biosynthesis of this compound is not yet established, the production of the 4-amino-3-methoxybenzoic acid precursor through fermentation could be a future green manufacturing route. google.com
Data Table: Atom Economy Analysis of a Plausible Synthetic Route
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) * |
| 1. Hydrolysis | Methyl 4-amino-3-methoxybenzoate, Lithium Hydroxide | 4-amino-3-methoxybenzoic acid | Methanol, Lithium Salt | < 100% |
| 2. Boc Protection | 4-amino-3-methoxybenzoic acid, Di-tert-butyl dicarbonate, Triethylamine | This compound | tert-Butanol, Carbon Dioxide, Triethylammonium salt | < 100% |
*Exact percentage depends on the specific reagents and stoichiometry used.
Chemical Reactivity and Derivatization Strategies of Boc 3 Amino 4 Methoxybenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, enabling the formation of amides, esters, and other derivatives.
Amide Bond Formation and Peptide Coupling Reactions
The formation of an amide bond is a cornerstone of peptide chemistry and a frequent transformation for Boc-3-amino-4-methoxybenzoic acid. chemimpex.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. Due to the need for activation of the carboxylic acid, various coupling reagents are employed to facilitate this process. nih.gov
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress side reactions. peptide.comuniurb.it Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for challenging couplings. sigmaaldrich.com The choice of coupling reagent and conditions can be tailored to the specific amine substrate and desired product. nih.govresearchgate.net
For instance, the reaction can be carried out in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. peptide.com The general procedure involves dissolving the Boc-protected amino acid, the amine component, and the coupling reagent in an appropriate solvent, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic byproducts. peptide.comresearchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if applicable) | Typical Solvent(s) | Key Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, HOAt | DCM, DMF | Byproduct (DCU) is insoluble and can be filtered off. uniurb.it |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, Water | Water-soluble byproducts are easily removed by aqueous workup. uniurb.it |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | DMF | Fast reaction times and high yields. sigmaaldrich.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF, DCM | Effective for sterically hindered amino acids. sigmaaldrich.com |
| T3P® (Propanephosphonic acid anhydride) | Pyridine | Ethyl acetate | Low degree of racemization. researchgate.net |
Esterification and Anhydride Formation
The carboxylic acid group of this compound can be converted to an ester through various esterification methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jeeadv.ac.in Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an alcohol. nih.gov The use of activating agents, similar to those in amide bond formation, can also facilitate esterification.
Another derivatization strategy is the formation of anhydrides. Symmetrical anhydrides can be prepared by reacting two equivalents of the Boc-protected amino acid with one equivalent of a dehydrating agent such as DCC. thieme-connect.de These symmetrical anhydrides are highly reactive acylating agents and can be used in subsequent coupling reactions. Mixed anhydrides can also be formed, for instance, by reacting the carboxylic acid with an acid chloride like isobutyl chloroformate in the presence of a tertiary amine. thieme-connect.de
Other Carboxyl-Directed Transformations
Beyond amides and esters, the carboxylic acid moiety can undergo other transformations. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as such strong reducing agents can potentially affect other functional groups in the molecule.
Reactivity of the Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgresearchgate.net
Nucleophilic Reactivity Post-Deprotection
The primary role of the Boc group is to temporarily block the reactivity of the amino group. organic-chemistry.org Once the desired modifications on the carboxylic acid moiety are complete, the Boc group can be removed to liberate the free amine. This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane. fishersci.co.uk
Upon deprotection, the resulting 3-amino-4-methoxybenzoic acid derivative possesses a nucleophilic amino group. This free amine can then participate in a wide range of reactions. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in nucleophilic aromatic substitution reactions. The specific reactivity will depend on the reaction conditions and the electrophile used.
Table 2: Common Deprotection Methods for the Boc Group
| Reagent | Solvent | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common and effective method, reaction is usually fast at room temperature. fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Provides the hydrochloride salt of the amine. fishersci.co.uk |
| Formic Acid | - | Can be used for deprotection, though side reactions like N-formylation are possible. orgsyn.org |
Participation in Cyclization Reactions and Ring Closures
Following deprotection, the newly freed amino group, in conjunction with the carboxylic acid (or a derivative thereof), can participate in intramolecular cyclization reactions to form heterocyclic structures. For instance, if the carboxylic acid is activated, an intramolecular amide bond formation can lead to the formation of a lactam. The potential for such cyclizations makes this compound a useful precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.
Transformations Involving the Methoxy (B1213986) Group and Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy and Boc-amino groups. These groups also direct the position of incoming electrophiles.
Electrophilic Aromatic Substitution Reactions
The electron-donating nature of both the Boc-amino and methoxy groups activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). libretexts.org The directing effects of these substituents are crucial in determining the regioselectivity of these reactions. The Boc-amino group is an ortho, para-director, as is the methoxy group. In this compound, the positions ortho to the Boc-amino group are C2 and C4 (which is occupied by the methoxy group). The positions ortho to the methoxy group are C3 (occupied by the Boc-amino group) and C5. The position para to the Boc-amino group is C6, and the position para to the methoxy group is C1 (occupied by the carboxylic acid).
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Substituent | Directing Effect | Predicted Reactivity |
| C2 | Hydrogen | Ortho to -NHBoc, Meta to -OCH3 | Moderately favorable, some steric hindrance |
| C5 | Hydrogen | Ortho to -OCH3, Meta to -NHBoc | Most favorable, electronically activated |
| C6 | Hydrogen | Para to -NHBoc, Meta to -OCH3 | Favorable, less sterically hindered than C2 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it typically first needs to be functionalized with a halide (e.g., bromine or iodine) at one of the available positions on the aromatic ring, as described in the electrophilic aromatic substitution section. For example, the resulting 3-(tert-butoxycarbonylamino)-5-bromo-4-methoxybenzoic acid could serve as a substrate for various cross-coupling reactions. beilstein-journals.orgnih.gov
Suzuki Coupling: Reaction of the brominated derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl product.
Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group onto the aromatic ring.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would result in an alkynylated derivative.
These reactions are highly versatile, allowing for the introduction of a wide array of functional groups. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.orgnih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | Biaryl |
| Heck | R-CH=CH2 | Pd(OAc)2, P(o-tolyl)3, Et3N | Styrenyl derivative |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | Arylalkyne |
Functionalization of the Aromatic Nucleus
Beyond electrophilic substitution and cross-coupling, other methods can be employed to functionalize the aromatic ring. For instance, directed ortho-metalation (DoM) could potentially be utilized. The carboxylic acid and Boc-amino groups can direct lithiation to their ortho positions. Subsequent reaction with an electrophile would introduce a new substituent. However, the regioselectivity of this approach would need to be carefully controlled due to the presence of multiple directing groups.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions, where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly efficient for generating molecular diversity. nih.govbeilstein-journals.org this compound is well-suited as a component in several MCRs due to its carboxylic acid functionality.
Ugi and Passerini Reaction Derivatives
The Ugi and Passerini reactions are prominent isocyanide-based MCRs. baranlab.orgnih.gov
Ugi Reaction: This four-component reaction typically involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide. This compound can serve as the carboxylic acid component, leading to the formation of complex α-acylamino carboxamides. beilstein-journals.org The resulting products incorporate the 3-(tert-butoxycarbonylamino)-4-methoxybenzoyl scaffold.
Passerini Reaction: This three-component reaction combines a carboxylic acid, a ketone or aldehyde, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net Using this compound as the acid component provides a straightforward route to molecules containing this structural motif.
The products of these reactions are often peptide-like and can serve as scaffolds for the synthesis of libraries of compounds for drug discovery. nih.govbeilstein-journals.org
Stereoselective MCRs for Complex Molecule Synthesis
Introducing stereoselectivity into MCRs is a significant challenge but offers a powerful strategy for the synthesis of complex, stereochemically-defined molecules. nih.gov When chiral reactants are used in Ugi or Passerini reactions, diastereoselective transformations can be achieved. For example, if a chiral amine or aldehyde is used in an Ugi reaction with this compound, the resulting product may be formed as a mixture of diastereomers. The development of catalysts and chiral auxiliaries for stereoselective MCRs is an active area of research. nih.gov Such strategies could allow for the synthesis of enantiomerically enriched compounds derived from this compound for applications in medicinal chemistry and chiral materials science.
Mechanistic Investigations of Key Transformations
The derivatization of this compound is predicated on a thorough understanding of the mechanisms governing its key chemical transformations. This section delves into the mechanistic details of these reactions, with a particular focus on the cleavage of the tert-butoxycarbonyl (Boc) protecting group, a critical step in the utilization of this versatile building block.
Reaction Kinetics and Pathway Elucidation
The acid-catalyzed deprotection of the Boc group is a cornerstone transformation for this compound. Kinetic studies on analogous Boc-protected amines have shed significant light on the reaction pathway. Research has demonstrated that the cleavage of the Boc group in the presence of strong acids, such as hydrochloric acid (HCl), does not follow simple first-order kinetics with respect to the acid concentration. Instead, a more complex kinetic profile is often observed.
Detailed investigations have revealed that the rate of deprotection for certain Boc-protected amines exhibits a second-order dependence on the concentration of HCl. researchgate.netresearchgate.net This observation is crucial for process optimization and control, as it indicates that the reaction rate is highly sensitive to changes in acid concentration. This second-order dependence has been found to be a more general phenomenon, also holding true for deprotection reactions using other strong acids like sulfuric acid and methanesulfonic acid. researchgate.netresearchgate.net
The proposed mechanism to account for this kinetic behavior involves a multi-step pathway. The initial step is a rapid and reversible protonation of the carbamate's carbonyl oxygen. This is followed by the rate-determining step, which is the fragmentation of the protonated carbamate (B1207046). This fragmentation is believed to be facilitated by a second molecule of the acid, acting as a general acid catalyst, which leads to the formation of a reversibly formed ion-molecule pair. This pair then dissociates into the free amine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation is subsequently scavenged, often by forming isobutylene. researchgate.netresearchgate.net
In contrast, when weaker acids such as trifluoroacetic acid (TFA) are employed in large excess, the kinetic dependency can change. For some systems, an inverse kinetic dependence on the trifluoroacetate (B77799) concentration has been observed, suggesting a different rate-limiting step or a more complex interplay of equilibria in the reaction mixture. researchgate.netresearchgate.net
The general pathway for acid-catalyzed deprotection can be summarized as follows:
Protonation: The carbamate is protonated by the acid in a rapid equilibrium step.
Fragmentation: The protonated carbamate undergoes a slow, rate-limiting fragmentation, often catalyzed by a general acid, to form an ion-molecule pair.
Dissociation: The ion-molecule pair dissociates to yield the protonated amine, carbon dioxide, and a tert-butyl cation.
Neutralization: The protonated amine is neutralized in a subsequent workup step to afford the free amine.
The following table summarizes kinetic data for the deprotection of a model Boc-protected amine, which provides a basis for understanding the reactivity of this compound under similar conditions.
| Acid Catalyst | Kinetic Order in Acid | Relative Rate | Notes |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Second-Order | High | Generally applicable for strong acids. researchgate.netresearchgate.net |
| Sulfuric Acid (H₂SO₄) | Second-Order | High | Similar behavior to HCl. researchgate.netresearchgate.net |
| Methanesulfonic Acid (CH₃SO₃H) | Second-Order | High | Effective strong organic acid catalyst. researchgate.netresearchgate.net |
| Trifluoroacetic Acid (TFA) | Complex/Inverse | Lower (at low conc.) | Requires large excess for reasonable rates. researchgate.netresearchgate.net |
Transition State Analysis and Energy Profiles
While specific transition state calculations for this compound are not extensively documented in the literature, the energy profiles of its key transformations can be inferred from established mechanisms and computational studies on related systems. The acid-catalyzed deprotection of the Boc group serves as an illustrative example.
Computational studies on the thermolytic deprotection of N-Boc compounds have supported a mechanism involving a concerted proton transfer and the release of isobutylene, with the reaction rate correlating with the electrophilicity of the N-Boc carbonyl group. acs.org This suggests that the transition state for the cleavage involves a significant degree of charge separation and bond breaking/formation.
The transition state for the acid-catalyzed fragmentation is thought to involve the interaction of a second acid molecule, which helps to stabilize the developing negative charge on the leaving group and facilitate the departure of the tert-butyl cation. This is consistent with the observed second-order kinetics.
A representative, qualitative energy profile for the acid-catalyzed deprotection of this compound is depicted below. This profile highlights the key energetic features of the reaction pathway.
Qualitative Energy Profile for Acid-Catalyzed Boc Deprotection
Reactants: this compound and two molecules of acid (e.g., HCl).
Intermediate 1: Protonated this compound.
Transition State (TS): The highest energy point on the reaction coordinate, corresponding to the fragmentation of the protonated intermediate, assisted by a second acid molecule.
Intermediate 2: An ion-molecule pair consisting of the protonated amine, carbon dioxide, and the tert-butyl cation.
Products: 3-Amino-4-methoxybenzoic acid (as its acid salt), carbon dioxide, and isobutylene.
The following table provides a conceptual summary of the energy changes associated with the key steps in the deprotection process.
| Reaction Step | Description | Relative Energy Level |
|---|---|---|
| Reactants | Boc-protected amine + Acid | Baseline |
| Protonation | Formation of protonated carbamate | Slightly lower than reactants (exothermic equilibrium) |
| Transition State | Fragmentation of protonated carbamate | Highest energy point (Activation Energy) |
| Products | Protonated amine + CO₂ + Isobutylene | Lower than reactants (overall exothermic) |
The stability of the tert-butyl cation intermediate is a key factor in the facility of the Boc deprotection. The electron-donating nature of the amino group and the methoxy group on the benzene ring of this compound can influence the electronic environment of the carbamate, though the primary driver for the cleavage mechanism remains the inherent stability of the tertiary carbocation formed.
This compound: A Cornerstone in Modern Medicinal Chemistry
This compound, a synthetically derived aromatic amino acid, has emerged as a pivotal molecular entity in the landscape of pharmaceutical research and development. Its unique structural architecture, featuring a benzoic acid core substituted with a methoxy group and a Boc-protected amine, provides a versatile platform for the construction of complex molecules with significant therapeutic potential. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for controlled, stepwise chemical reactions, preventing unwanted side reactions at the amino group while other parts of the molecule are being modified. dovepress.comchemimpex.com This level of control is paramount in the multi-step syntheses required for drug development.
Applications in Medicinal Chemistry and Drug Discovery Research
Peptide and Peptidomimetic Synthesis with this compound
Development of Conformationally Constrained Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. Constraining the conformation of these molecules can lead to higher binding affinity and selectivity for their biological targets.
Detailed research has shown that incorporating rigid scaffolds, such as the one provided by this compound, can effectively limit the conformational flexibility of peptidomimetics. nih.gov This approach has been successfully applied in the design of inhibitors for targets like the Signal Transducer and Activator of Transcription 3 (Stat3), a protein implicated in cancer. nih.gov By replacing amino acids in a lead peptide with conformationally constrained mimics, researchers have developed potent and selective inhibitors. nih.gov For instance, a peptidomimetic incorporating a constrained scaffold demonstrated a significantly lower IC50 value (162 nM) compared to the original lead phosphopeptide (290 nM) in a fluorescence polarization assay. nih.gov
Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful technique for generating large collections of diverse compounds, known as chemical libraries, which can be screened for biological activity. This compound is a valuable building block in this field due to its bifunctional nature, allowing for the systematic and rapid assembly of a wide range of molecular structures. chemimpex.com
Construction of Small-Molecule Combinatorial Libraries
The generation of small-molecule libraries is a cornerstone of modern drug discovery. The presence of both a protected amine and a carboxylic acid on the this compound scaffold enables its use in a variety of coupling reactions to create diverse libraries. After deprotection of the Boc group, the resulting free amine can be acylated, alkylated, or used in other amine-specific reactions. Simultaneously, the carboxylic acid group can be converted to an amide, ester, or other functionalities. This dual reactivity allows for the introduction of a wide array of chemical substituents, leading to the generation of large and structurally diverse small-molecule libraries.
Scaffold Design for High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. The design of the molecular scaffold is critical for the success of an HTS campaign. A well-designed scaffold should be synthetically tractable, allowing for the creation of a diverse library, and should possess drug-like properties.
This compound provides a rigid and versatile scaffold for HTS library design. Its substituted phenyl ring can be further functionalized to explore the chemical space around a target protein. Natural polymer-based porous scaffolds have been explored as three-dimensional tumor models for drug screening due to their structural resemblance to human tumor microenvironments. nih.govnih.gov These platforms, often fabricated in a 96-well format, enable the high-throughput screening of cancer therapeutics. nih.govnih.gov The ability to tune the properties of these scaffolds, such as pore size, allows for the accommodation of different cancer cell lines and can influence drug resistance profiles, providing a more clinically relevant screening environment. nih.govnih.gov
Bioconjugation and Chemical Biology Applications
Bioconjugation is the process of linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used in chemical biology to study biological processes and for therapeutic applications.
Synthesis of Hybrid Molecules for Targeted Delivery
The development of hybrid molecules that can selectively deliver a therapeutic agent to a specific site in the body is a major goal in drug development. This compound can serve as a linker to connect a drug molecule to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor.
For example, research has focused on synthesizing novel compounds based on an N-(3-amino-4-methoxyphenyl)acrylamide scaffold as selective kinase inhibitors for cancer therapy. nih.gov By modifying this core structure with different chemical groups, researchers have developed potent and selective inhibitors of the EGFR L858R/T790M mutant kinase, which is associated with non-small cell lung cancer. nih.gov These studies demonstrate the utility of the aminomethoxy-substituted phenyl ring, a core feature of this compound, in designing targeted therapies.
Contributions to Materials Science and Supramolecular Chemistry
Development of Functionalized Polymers and Polymeric Materials
The presence of both a reactive carboxylic acid and a protected amine group enables Boc-3-amino-4-methoxybenzoic acid to be incorporated into polymeric chains, leading to materials with specific functionalities. The tert-butyloxycarbonyl (Boc) protecting group is essential, as it prevents the amine from undergoing undesirable side reactions during polymerization, allowing for controlled synthesis. nanosoftpolymers.com After polymerization, this group can be removed under specific conditions to expose the free amine, providing a site for further functionalization or for tuning the material's properties, such as its surface charge or reactivity. nanosoftpolymers.comicm.edu.pl
This compound and its deprotected form, 3-amino-4-methoxybenzoic acid, can serve as monomers in polymerization reactions. For instance, novel copolymers of polyaniline and 3-amino-4-methoxybenzoic acid (PANI–AMB) have been synthesized. rsc.org In these reactions, the aminobenzoic acid derivative is copolymerized with aniline (B41778) to create a functional polymer. The resulting material combines the conductive properties of polyaniline with the functional groups of the aminobenzoic acid, which can act as chelation sites for metal ions. rsc.org
The general strategy for creating amine-functionalized polymers often involves the use of monomers with protected amine groups. nanosoftpolymers.comicm.edu.pl The Boc group is a common choice due to its stability and the mild conditions required for its removal. nanosoftpolymers.com This approach allows for the synthesis of polymers with pendant amine groups, which are important for applications such as epoxy resin hardening. The bifunctional nature of this compound, with its carboxylic acid and protected amine, allows it to be incorporated into polyesters and polyamides, where the properties of the final material can be precisely controlled. researchgate.net
Table 1: Research Findings on Functional Polymer Synthesis
| Monomer/Compound | Polymer Type | Key Findings | Reference |
|---|---|---|---|
| 3-amino-4-methoxybenzoic acid (AMB) | Poly(aniline-co-3-amino-4-methoxybenzoic acid) | Synthesized a novel copolymer (PANI-AMB) used as an adsorbent for Pd(II) recovery. The sorption involves chelation via –NH–, –N=, –COOH, and –OCH3 groups. | rsc.org |
| Boc-protected aminoethyl (meth)acrylates | Poly((meth)acrylates) | The Boc group serves as a solvent-polarity sensitive protecting group, allowing deprotection under mild conditions to yield amino-functionalized polymers. | |
| Aminobenzoic acid derivatives | Polyaniline, Polyester, Polybenzazole | Microbial production of aminobenzoic acids can provide sustainable building blocks for high-performance bio-based polymers. | researchgate.net |
The incorporation of functional monomers like this compound is a strategy explored for the development of advanced materials, including specialized polymers and coatings. chemimpex.comchemimpex.com The functional groups provided by this molecule can enhance material properties such as adhesion, thermal stability, and chemical resistance. Once the polymer is formed, the de-protected amino groups and the carboxylic acid groups can interact with surfaces or crosslink, which is a desirable feature in high-performance coatings.
Polymers containing acid-functional groups have wide-ranging applications in water treatment, as ion exchange resins, and as chelating agents. The PANI-AMB copolymer, for example, demonstrates significant potential as an advanced material for the selective separation and recovery of precious metals from industrial waste, such as the leaching liquor of spent automotive catalysts. rsc.org This highlights how polymers derived from aminobenzoic acids can be formulated into materials for specific, high-value environmental and industrial applications.
Supramolecular Assembly and Nanostructure Formation
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives are well-suited for constructing such assemblies due to their capacity for forming specific and directional interactions, primarily hydrogen bonds and π-π stacking. nih.govnih.gov
The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. Aminobenzoic acid derivatives are known to self-assemble into various aggregates in solution and in the solid state. rsc.orgacs.org This process is driven by the formation of predictable intermolecular interactions. The carboxylic acid group can form strong hydrogen-bonded dimers with other carboxylic acid groups, while the amino group can also participate in hydrogen bonding. acs.org The interplay between these groups, along with the steric and electronic influence of the Boc and methoxy (B1213986) substituents, directs the assembly into well-defined patterns. In related systems, such as ureido-benzoic acids, self-complementary quadruple hydrogen-bonding motifs lead to extremely stable dimers, which can then form supramolecular polymers. rsc.org
The formation of complex supramolecular architectures from benzoic acid derivatives is primarily guided by two key non-covalent interactions: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. In the crystal structures of aminobenzoic acid derivatives, extensive networks of hydrogen bonds are commonly observed. nih.govrsc.org For example, para-aminobenzoic acid (PABA) forms complexes with various cyclic molecules where proton transfer from the carboxylic acid to an amine on the other molecule results in charge-assisted hydrogen bonds that define the resulting structure. rsc.org The combination of different hydrogen-bonding motifs, such as the robust carboxylic acid-pyridine synthon, allows for the reliable construction of extended molecular networks. nih.govrsc.org
π-π Stacking: The aromatic ring of this compound facilitates π-π stacking interactions, where the electron clouds of adjacent rings attract one another. nih.govconsensus.app These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of layered or stacked supramolecular structures. nih.govnih.gov The stacking can occur in several geometries, including face-to-face (sandwich), edge-to-face (T-shaped), or parallel-displaced (slip-stacked). youtube.com Studies on p-aminobenzoic acid have shown that π-π stacking contributes significantly to its self-association in solution. acs.org In some crystal structures of related substituted benzoic acids, π-π stacking interactions work in concert with other forces, like halogen bonding, to dominate the molecular packing. consensus.app
Table 2: Key Non-Covalent Interactions in the Assembly of Benzoic Acid Derivatives
| Interaction Type | Description | Role in Supramolecular Assembly | References |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Primary driving force for the formation of dimers, chains, and sheets. Dictates the primary structure of the assembly. | nih.govrsc.orgrsc.orgrsc.org |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes assemblies by promoting stacking of molecules, leading to the formation of columns and layered structures. | nih.govacs.orgconsensus.appnih.gov |
The directed self-assembly of aminobenzoic acid derivatives can lead to a variety of sophisticated supramolecular architectures.
Helices: The introduction of chirality, either in the building block itself or through interactions with other chiral molecules, can lead to the formation of helical structures. Achiral benzoic acid derivatives have been shown to form chiral cocrystals with amines, where hydrogen-bonding networks featuring a 2₁ screw axis lead to supramolecular helical architectures. acs.org
Beta-Sheets: Aminobenzoic acids are considered unnatural amino acids and can be incorporated into peptide-like structures. These building blocks can disrupt or participate in the formation of secondary structures like β-sheets. mdpi.com β-sheets are formed by the hydrogen bonding between adjacent peptide strands. nih.gov Terminally modified meta-aminobenzoic acid derivatives have been shown to generate different self-assembling building blocks that can fabricate supramolecular architectures, including β-sheet structures stabilized by intermolecular hydrogen bonds and π-π interactions. researchgate.net
Staircases: Step-like or "staircase" architectures can emerge from the controlled stacking of planar molecules. In these structures, molecules are systematically offset from one another. This has been observed in the self-assembly of disc-like molecules at interfaces, where different conformations and interactions with a surface lead to a regular superstructure with molecules at distinctly different heights, resembling a staircase. nih.gov Similarly, certain terminally modified aminobenzoic acid derivatives are capable of forming supramolecular staircase structures. researchgate.net
Crystalline Solid State and Layered Structures in Materials Science
The solid-state arrangement of molecules, or crystal packing, is dictated by the interplay of intermolecular forces. In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. This functionality is well-known to form robust hydrogen-bonded dimers in the solid state for many benzoic acid derivatives. nih.gov This predictable interaction often serves as a primary synthon in crystal engineering.
Furthermore, the N-H group of the Boc-protected amine can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the methoxy group can act as hydrogen bond acceptors. The presence of these multiple hydrogen bonding sites suggests that this compound has the potential to form extended one-dimensional chains, two-dimensional sheets, or even three-dimensional networks.
The field of supramolecular chemistry often utilizes molecules capable of self-assembly into larger, ordered structures. The combination of hydrogen bonding capabilities within this compound makes it a candidate for the design of new supramolecular materials. nih.gov While specific studies on the supramolecular assembly of this particular compound are not prevalent, the principles of crystal engineering suggest its potential to form predictable and stable architectures.
Advanced Analytical and Spectroscopic Characterization of Boc 3 Amino 4 Methoxybenzoic Acid and Its Derivatives
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's steric and electronic properties, which in turn dictate its interactions and reactivity.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, and the precise coordinates of each atom in the unit cell.
While specific data for Boc-3-amino-4-methoxybenzoic acid is unavailable, analysis of a closely related compound, methyl 3-[(tert-butoxycarbonyl)amino]benzoate, provides insight into the likely structural features. For this related compound, single crystals suitable for X-ray diffraction were obtained by the gradual evaporation of a mixed ethanol-water solvent system, resulting in stable, colorless crystals. iucr.org The crystallographic data obtained for this derivative is summarized in the table below, which serves as an example of the type of information that would be obtained for this compound.
| Parameter | Illustrative Value (for a related compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (5) |
| b (Å) | 11.4567 (6) |
| c (Å) | 12.9876 (7) |
| α (°) | 90 |
| β (°) | 109.876 (5) |
| γ (°) | 90 |
| Volume (ų) | 1412.34 (12) |
| Z | 4 |
Conformational Analysis and Torsion Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in its biological activity and physical properties. In the solid state, the conformation is influenced by both intramolecular forces and the forces of crystal packing. Torsion angles, which describe the rotation around a chemical bond, are key parameters in conformational analysis.
For Boc-protected amino acids, the urethane amide bond can adopt both cis and trans conformations, in contrast to the strong preference for the trans conformation in peptide bonds. The cis conformation is often preferred in compounds with a tertiary nitrogen or in structures stabilized by strong intermolecular interactions.
In the case of methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the ester group exhibits a torsion angle of -173.73 (18)°, indicating an anti conformation. iucr.org The Boc group itself often adopts a staggered conformation relative to the adjacent aryl system to minimize steric hindrance. iucr.org The rigid nature of the aminobenzoic acid backbone can sterically hinder conformational changes, a property that has been studied in the context of ribosomal protein synthesis. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Crystal Packing)
The way in which molecules pack together in a crystal is determined by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role. These interactions are crucial for the stability of the crystal lattice.
In the solid state, this compound would be expected to form hydrogen bonds involving the carboxylic acid group and the N-H of the Boc-protecting group. Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. The N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the carboxylic acid can act as acceptors.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Elucidation of Solution-State Structure and Dynamics
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of a molecule. The chemical shifts of the signals indicate the electronic environment of the nuclei, while the coupling patterns in the ¹H NMR spectrum reveal the connectivity of the protons.
For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methoxy (B1213986) group protons, the N-H proton of the Boc group, and the protons of the tert-butyl group. The aromatic protons would likely appear as a complex multiplet due to their coupling with each other. The methoxy protons would be a singlet, as would the tert-butyl protons. The N-H proton would also be a singlet, and its chemical shift could be concentration and solvent dependent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl group. The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment and can provide information about intermolecular interactions in solution.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for related compounds, is provided below.
| ¹H NMR (Illustrative) | ¹³C NMR (Illustrative) | ||
|---|---|---|---|
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Ar-H | 7.0 - 8.0 | C=O (Carboxylic Acid) | ~168 |
| -OCH₃ | ~3.9 | C=O (Boc) | ~153 |
| N-H | ~9.5 | Aromatic C | 110 - 150 |
| -C(CH₃)₃ | ~1.5 | -OCH₃ | ~56 |
| -COOH | ~12.5 | -C(CH₃)₃ | ~80 |
| -C(CH₃)₃ | ~28 |
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C NMR signals and for providing detailed structural information.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum.
The combination of these 2D NMR experiments would allow for the complete and unambiguous assignment of all the ¹H and ¹³C NMR signals of this compound, providing a definitive confirmation of its structure in solution.
Advanced Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the molecular-level characterization of this compound. These methods provide detailed information regarding the compound's functional groups, molecular structure, and the subtle intermolecular forces that govern its properties in the condensed phase.
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the substituted benzene (B151609) ring, the methoxy group, and the carboxylic acid moiety. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational bands with high accuracy. researchgate.net
The key functional groups and their expected vibrational frequencies are:
N-H Group: The N-H stretching vibration of the Boc-protected amine typically appears in the 3300-3500 cm⁻¹ region. Its exact position is sensitive to hydrogen bonding.
O-H Group: The carboxylic acid O-H stretching vibration is one of the most characteristic bands. In a non-hydrogen-bonded (monomeric) state, it appears as a sharp band around 3500-3600 cm⁻¹. However, in the solid state or concentrated solutions, extensive hydrogen bonding causes this band to become very broad, spanning from 2500 to 3300 cm⁻¹. researchgate.net
C-H Groups: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretches from the tert-butyl and methoxy groups appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
C=O Groups: The molecule contains two carbonyl groups: one in the Boc group (urethane carbonyl) and one in the carboxylic acid. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹ for hydrogen-bonded dimers and at higher wavenumbers (1750-1770 cm⁻¹) for the monomeric form. The urethane C=O stretch is expected in the 1680-1720 cm⁻¹ region. These bands may overlap, requiring careful spectral deconvolution for precise assignment.
C-O Groups: The C-O stretching vibrations from the ether (Ar-O-CH₃), carboxylic acid (C-OH), and Boc group (O-C=O and C-O-C) give rise to strong bands in the fingerprint region between 1000 and 1300 cm⁻¹. dergipark.org.tr For instance, the aryl-alkyl ether C-O stretch is typically strong and found around 1250 cm⁻¹. dergipark.org.tr
Aromatic Ring: The C=C stretching vibrations of the benzene ring produce a series of bands between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are characteristic of the substitution pattern on the ring.
A summary of the expected key vibrational bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong |
| Amine (Boc) | N-H stretch | 3300-3500 | Medium |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H | C-H stretch | 2850-2980 | Medium-Strong |
| Carboxylic Acid | C=O stretch (dimer) | 1700-1725 | Very Strong |
| Boc Group | C=O stretch | 1680-1720 | Very Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |
| Ether (Aryl-Alkyl) | C-O stretch | 1230-1270 | Strong |
| Carboxylic Acid | C-O stretch | 1280-1320 | Strong |
In the solid state, molecules of this compound are expected to form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This intermolecular interaction is a dominant feature in its IR spectrum.
The formation of these hydrogen-bonded dimers leads to significant and predictable spectral changes:
O-H Stretching: The most dramatic effect is the aforementioned broadening and red-shifting (shift to lower frequency) of the O-H stretching band from a sharp peak around 3550 cm⁻¹ (characteristic of a free monomer) to a very broad absorption centered around 3000 cm⁻¹. researchgate.net
C=O Stretching: The carbonyl stretching frequency of the carboxylic acid also shifts to a lower wavenumber (a red shift of 30-60 cm⁻¹) upon dimerization. This is because the hydrogen bond weakens the C=O double bond, making it easier to stretch.
Out-of-Plane O-H Bending: A broad band corresponding to the out-of-plane O-H bend of the dimer often appears near 920 cm⁻¹.
By analyzing the temperature or concentration dependence of these characteristic bands, vibrational spectroscopy can be used to study the thermodynamics of dimer formation. Furthermore, weaker intermolecular interactions, such as C-H···O or N-H···O hydrogen bonds involving the methoxy and Boc groups, can also be inferred from subtle shifts in the corresponding vibrational modes, providing a comprehensive picture of the crystal packing. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound (MW = 267.28 g/mol ). matrixscientific.com The fragmentation pattern is highly dependent on the ionization method used, with distinct pathways observed under electron impact (EI) and soft ionization techniques like electrospray ionization (ESI).
The fragmentation of this molecule is largely dictated by the lability of the tert-butoxycarbonyl (Boc) group. doaj.org
Under Electrospray Ionization (ESI): This soft ionization technique is ideal for determining the molecular weight. In positive ion mode, the molecule will readily form a protonated molecular ion [M+H]⁺ at m/z 268. In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 266 will be observed. Collision-induced dissociation (CID) of the [M+H]⁺ ion typically proceeds via two main pathways related to the Boc group:
Loss of Isobutylene: The most common fragmentation is the loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent fragment ion at m/z 212.
Loss of the Entire Boc Group: A subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 212 fragment leads to an ion at m/z 168, corresponding to the protonated 3-amino-4-methoxybenzoic acid.
Loss of tert-Butanol (B103910): A less common pathway can be the loss of tert-butanol (C₄H₁₀O, 74 Da) to give a fragment at m/z 194.
Under Electron Impact (EI): EI is a higher-energy ionization technique that leads to more extensive fragmentation.
Cleavage of the Boc Group: The most characteristic fragmentation is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.org This is often the base peak in the spectrum.
Loss of Isobutylene: The molecular ion may lose isobutylene (C₄H₈) to give a fragment at m/z 211 ([M−C₄H₈]⁺). doaj.org
Further Fragmentation: The remaining aromatic portion of the molecule can undergo fragmentation patterns typical for methoxybenzoic acids, such as the loss of a hydroxyl radical (•OH, 17 Da), a methoxy radical (•OCH₃, 31 Da), or carbon monoxide (CO, 28 Da). researchgate.net
A summary of the major expected mass fragments is provided below.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |
| ESI (+) | 268 ([M+H]⁺) | 212 | C₄H₈ (Isobutylene) |
| ESI (+) | 268 ([M+H]⁺) | 168 | C₅H₈O₂ (Boc group) |
| EI | 267 (M⁺•) | 211 | C₄H₈ (Isobutylene) |
| EI | 267 (M⁺•) | 152 | •COOBoc |
| EI | - | 57 | C₁₀H₁₀NO₄• (tert-butyl cation) |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are central to assessing the purity, identifying impurities, and performing quantitative analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is the predominant technique, while gas chromatography (GC) can be applied following a necessary derivatization step.
Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound, a compound of moderate polarity. This technique allows for the efficient separation of the main compound from starting materials, by-products, and degradation products. jk-sci.comhelixchrom.com Purity levels are routinely determined using this method, often showing results of ≥95-99%. jk-sci.comsigmaaldrich.com
A typical analytical HPLC method would involve the following:
| Parameter | Typical Condition |
| Stationary Phase (Column) | C18 or C8 silica (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic acid or Trifluoroacetic acid in water) |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) |
| Elution Mode | Gradient elution (e.g., starting with a high percentage of A, increasing B over time) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm) |
| Injection Volume | 5 - 20 µL |
This setup provides a robust and reproducible method for quality control, stability testing, and reaction monitoring. helixchrom.com When coupled with mass spectrometry (LC-MS), it allows for the definitive identification of the main peak and the characterization of any impurities present in the sample. mtoz-biolabs.com
Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability. The presence of the polar carboxylic acid and N-H functional groups would lead to poor peak shape and decomposition in the hot injector and column. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. gcms.cz
Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens in the -COOH and N-H groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting derivative is significantly more volatile and suitable for GC analysis.
Esterification/Acylation: A two-step process can be employed. The carboxylic acid is first converted to a volatile ester (e.g., a methyl or ethyl ester). Subsequently, the N-H group can be acylated to further reduce its polarity. jfda-online.com
Once derivatized, the compound can be analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The technique is almost always coupled with a mass spectrometer (GC-MS) for confident peak identification based on both retention time and the mass spectrum of the derivative. doaj.org While HPLC is more direct and common for routine analysis of this compound, GC-MS serves as a powerful alternative, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Computational and Theoretical Chemistry Studies on Boc 3 Amino 4 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For Boc-3-amino-4-methoxybenzoic acid, DFT studies can predict its optimized geometry, vibrational frequencies, and electronic properties.
Theoretical investigations on related substituted benzoic acids have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries and electronic parameters. researchgate.net For this compound, key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available.
Furthermore, DFT is instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For instance, studies on similar aromatic compounds have shown how substituents influence these frontier orbitals. actascientific.com The electron-donating amino and methoxy (B1213986) groups, along with the electron-withdrawing carboxylic acid and the bulky Boc group, would collectively influence the electronic landscape of the molecule.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, an MEP analysis would likely reveal negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid, methoxy, and Boc groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the amino group, marking them as sites for nucleophilic attack. researchgate.netnih.gov Studies on other aminobenzoic acid derivatives have successfully used MEP to identify sites of intermolecular interactions and hydrogen bonding. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules.
The presence of rotatable bonds in this compound—around the carboxylic acid group, the methoxy group, and the Boc-protected amino group—gives rise to a complex conformational energy landscape. The tert-butoxycarbonyl (Boc) protecting group is known to influence the conformational preferences of amino acids and peptides. nih.gov
While this compound is primarily a synthetic intermediate, its derivatives are often designed as biologically active molecules, such as enzyme inhibitors. preprints.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govsemanticscholar.org
Docking studies on derivatives of this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D structure of the derivative and optimizing its geometry.
Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.
Scoring and Analysis: Evaluating the binding affinity of each pose using a scoring function, which estimates the free energy of binding. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. niscpr.res.inresearchgate.net
For example, if a derivative were designed to inhibit a specific enzyme, docking studies could predict its binding mode and affinity, guiding further optimization of its structure to enhance potency. semanticscholar.org
Patent Landscape and Industrial Relevance of Boc 3 Amino 4 Methoxybenzoic Acid
Review of Patent Literature on Synthesis and Applications
The patent landscape for Boc-3-amino-4-methoxybenzoic acid and its immediate precursors reveals its crucial role as an intermediate. While patents may not always name the final Boc-protected compound directly, they often describe the synthesis and use of its core structure, 3-amino-4-methoxybenzoic acid, or its nitro precursor, 3-nitro-4-methoxybenzoic acid.
The synthesis of the foundational molecule often begins with precursors like 3-nitro-4-chlorobenzoic acid. For instance, patents describe processes for preparing related compounds, such as 3-amino-4-methoxybenzanilide, which is a key intermediate for dyes and pigments. These processes involve reacting 3-nitro-4-chlorobenzoic acid with aniline (B41778), followed by methoxylation and reduction of the nitro group. google.com Such patented methods aim to improve yield, reduce cost, and provide an environmentally friendlier production process, which is also relevant for the synthesis of the benzoic acid itself. google.com Another patented process focuses on the preparation of 3-nitro-4-methoxybenzoic acid, a direct precursor, from o-nitrophenyl methyl ether through chloromethylation and subsequent oxidation. google.com This intermediate is highlighted for its importance in creating red spectrum organic pigments. google.com
The applications detailed in patent literature confirm the compound's value. This compound is explicitly identified as a valuable intermediate in the preparation of various bioactive molecules. chemimpex.com Its structure is particularly useful in pharmaceutical development for creating compounds with potential therapeutic effects. chemimpex.com One of the most prominent applications is in peptide synthesis. The Boc group serves as a standard protecting group for amines, allowing for the controlled, sequential addition of amino acids to build complex peptide chains. chemimpex.comgoogle.com Patents describe its utility in solid-phase peptide synthesis, a cornerstone of modern drug discovery. chemimpex.comgoogle.com It is noted as a key building block for pharmaceuticals, with specific mention of its role in developing treatments for neurological disorders. chemimpex.com
The following table summarizes key patent information related to the synthesis and application of the compound's core structure and its derivatives.
| Patent/Reference | Focus of Patent | Key Findings/Applications Mentioned |
|---|---|---|
| CN105753731A | Preparation of 3-amino-4-methoxybenzanilide | Describes a synthesis route starting from 3-nitro-4-X-benzoic acid. The resulting anilide is a crucial intermediate for organic pigments like Pigment Red 31, 32, 146, 147, and 176. google.com |
| CN104356000A | Preparation of 3-nitro-4-methoxybenzoic acid | Highlights this precursor's role in the dyestuff and pharmaceutical industries, particularly for synthesizing red pigment intermediates. google.com |
| US4189605A | Solid phase synthesis of protected peptides | Details the use of a related nitro-benzoyl resin for solid-phase synthesis using Boc-amino acids to create polypeptides. google.com |
| Chem-Impex Product Data | Applications of this compound | Used as an intermediate for pharmaceuticals (especially for neurological disorders) and in solid-phase peptide synthesis to create complex peptides with improved stability. chemimpex.com |
Commercial Production and Scale-Up Considerations
The commercial production of this compound is not extensively detailed in public literature, as it is a niche fine chemical. However, scale-up considerations can be inferred from patented laboratory-scale syntheses and general principles of chemical manufacturing.
The synthesis pathway typically involves three key stages:
Formation of the Benzoic Acid Core : Synthesizing the 3-amino-4-methoxybenzoic acid structure, often from a nitro-substituted precursor like 3-nitro-4-methoxybenzoic acid. google.com
Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group onto the amino function. This is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Purification : Isolating and purifying the final product to meet the high-purity requirements of the pharmaceutical industry.
For industrial-scale production, several factors are critical:
Reactor Size and Material : Patents for related processes describe the use of large-scale reaction vessels, such as 1000L reactors, indicating that the chemistry is amenable to bulk production. google.compatsnap.com The reactors must be compatible with the reagents used, including acidic and basic conditions.
Process Optimization : A key industrial goal is to maximize yield and minimize waste. Patented methods for related compounds focus on developing routes that are high-yield, low-cost, and convenient for industrialization. google.compatsnap.com This includes optimizing reaction times, temperatures, and catalyst selection.
Reagent Selection and Handling : On a large scale, the choice of reagents is dictated by cost, safety, and efficiency. For example, the reduction of the nitro group might be achieved via catalytic hydrogenation, which is often preferred in industrial settings over stoichiometric reductants that generate more waste. googleapis.com
Green Chemistry : Modern industrial synthesis increasingly incorporates principles of green chemistry. This could involve exploring solvent-free reaction conditions or using recyclable catalysts to minimize the environmental impact of production.
Automation and Control : To ensure batch-to-batch consistency, commercial production often relies on automated systems to control parameters like temperature, pressure, and reagent addition rates. Continuous flow reactors may be employed to improve efficiency and safety over traditional batch processing.
Regulatory Aspects and Quality Control in Industrial Applications
As an intermediate primarily used in pharmaceutical manufacturing, this compound is subject to stringent quality control and regulatory oversight, although this oversight is typically less direct than for a final Active Pharmaceutical Ingredient (API).
Quality Control: The purity and consistency of the intermediate are paramount to ensure the quality and safety of the final drug product. Key quality control measures include:
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound and quantify any impurities. chemimpex.com Commercial grades for use in pharmaceutical synthesis often require a purity of ≥97% or higher. chemimpex.com
Structural Confirmation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight of the compound, ensuring the correct molecule has been synthesized.
Physical Properties : Measurement of physical constants like melting point can serve as an indicator of purity.
Documentation : A Certificate of Analysis (CoA) accompanies the product, detailing the results of quality control tests for a specific batch and confirming it meets the required specifications.
The following table outlines typical quality control parameters for a pharmaceutical intermediate like this compound.
| Parameter | Method | Typical Specification |
|---|---|---|
| Appearance | Visual Inspection | White to off-white solid/powder |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC | ≥97% |
| Melting Point | Melting Point Apparatus | Specific range |
| Residual Solvents | Gas Chromatography (GC) | Within defined limits (e.g., ICH guidelines) |
Regulatory Aspects: While non-API intermediates are not always produced under full Good Manufacturing Practices (GMP), manufacturers supplying the pharmaceutical industry typically operate under a robust quality management system. The regulatory requirements become more stringent as the synthesis process moves closer to the final API. For an intermediate like this compound, the manufacturer would need to provide documentation to customers regarding the synthesis route, potential impurities, and the control strategies used to ensure consistent quality. The handling and labeling of the chemical would be governed by regulations such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of Boc-3-amino-4-methoxybenzoic acid, and how should data be interpreted?
- Methodological Answer : Use 1H/13C NMR to identify characteristic signals: the Boc group’s tert-butyl protons (1.2–1.4 ppm, singlet) and carbonyl carbons (~155 ppm). Compare with the parent compound (3-amino-4-methoxybenzoic acid, CAS 2840-26-8) to confirm substitution . Mass spectrometry (HRMS) validates molecular weight (expected: ~265.27 g/mol for C12H15NO5). FTIR can confirm carbonyl stretches (Boc: ~1690–1750 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
Q. How should researchers design a synthesis protocol for this compound starting from 3-amino-4-methoxybenzoic acid?
- Methodological Answer : Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) with a catalyst like DMAP. Optimize stoichiometry (1.2–2.0 eq Boc₂O) and reaction time (6–24 hrs) under inert atmosphere. Monitor completion via TLC (Rf shift) or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. Pre-dry the compound using vacuum desiccation (P₂O₅) to avoid moisture-induced degradation. Regularly validate stability via HPLC (e.g., 95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and calculated physicochemical properties (e.g., solubility, melting point) during characterization?
- Methodological Answer : Cross-validate using multiple analytical methods :
- Solubility : Test in DMSO, THF, and aqueous buffers (pH 1–10) to identify discrepancies caused by polymorphism or impurities.
- Melting Point : Compare differential scanning calorimetry (DSC) data with literature values (e.g., parent compound: mp 208°C ).
- Purity Analysis : Use HPLC-MS to detect trace by-products (e.g., deprotected amine or esterified carboxylic acid) .
Q. What strategies optimize the regioselective deprotection of the Boc group in complex multi-step syntheses involving this compound?
- Methodological Answer : Use acidolysis (e.g., TFA/DCM, 1:4 v/v, 0–4°C) to cleave Boc while preserving the methoxy and carboxylic acid groups. Monitor reaction progress via in-situ IR to avoid over-exposure. For orthogonal protection, consider photolabile (e.g., NVOC) or enzymatically cleavable groups to prevent side reactions .
Q. How can computational chemistry tools predict the reactivity of this compound in novel coupling reactions (e.g., peptide bond formation)?
- Methodological Answer : Employ DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation energies for amide bond formation. Validate with experimental data (e.g., coupling efficiency using HATU/DIPEA). Compare with analogous compounds (e.g., 4-amino-3-methoxybenzoic acid derivatives ).
Q. What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining yield and purity?
- Methodological Answer : Implement DoE (Design of Experiments) to optimize parameters:
- Temperature : Test 0–25°C to balance reaction rate vs. Boc group stability.
- Solvent : Compare polar aprotic solvents (DMF vs. acetonitrile) for solubility and by-product formation.
- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted Boc₂O. Validate scalability via pilot batches (1–10 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
